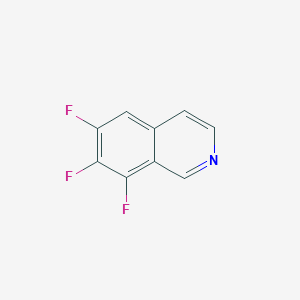

6,7,8-Trifluoroisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H4F3N |

|---|---|

Molekulargewicht |

183.13 g/mol |

IUPAC-Name |

6,7,8-trifluoroisoquinoline |

InChI |

InChI=1S/C9H4F3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h1-4H |

InChI-Schlüssel |

FODLALJNENMOHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC2=C(C(=C(C=C21)F)F)F |

Herkunft des Produkts |

United States |

Reaction Chemistry and Mechanistic Insights of 6,7,8 Trifluoroisoquinoline Derivatives

Investigations into the Reactivity Profile of Polyfluorinated Isoquinolines

Polyfluorinated isoquinolines, such as 6,7,8-trifluoroisoquinoline (B6206144), exhibit a reactivity profile that is markedly different from their non-fluorinated counterparts. The high electronegativity of fluorine atoms significantly alters the electron distribution within the aromatic system, rendering the molecule susceptible to nucleophilic attack. dur.ac.uk This is in stark contrast to the typical electrophilic substitution reactions observed in electron-rich aromatic systems. dur.ac.uk The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophiles and activates it towards nucleophiles.

The reactivity of polyfluorinated aromatic compounds is often described as 'complementary' or 'mirror image' to that of their hydrocarbon analogs. dur.ac.uk The presence of multiple fluorine atoms creates a π-electron-deficient system, which is a key factor in dictating its reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the chemistry of this compound. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a fluoride (B91410) ion. The reaction generally proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the fluorine atoms in this compound. masterorganicchemistry.comlibretexts.org These groups stabilize the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

Positional Selectivity in Nucleophilic Attack

The position of nucleophilic attack on the this compound ring is a critical aspect of its reactivity. While specific studies on the positional selectivity of this compound are not extensively detailed in the provided search results, general principles of SNAr on polyfluoroaromatic compounds can be applied. In related polyfluorinated systems like heptafluoroisoquinoline, nucleophilic attack by sulfur nucleophiles has been observed at the 6-position. dur.ac.uk For isoquinoline (B145761) itself, nucleophilic substitution is generally favored at the 1-position due to the ability of the adjacent nitrogen to stabilize the negative charge of the intermediate through resonance. quora.com

The regioselectivity of nucleophilic attack is influenced by a combination of electronic and steric factors. The electron-withdrawing inductive effect of the fluorine atoms makes all three fluorinated positions (C-6, C-7, and C-8) potential sites for nucleophilic attack. The precise location of attack will depend on the specific nucleophile and reaction conditions.

Impact of Fluorine Substitution on Reactivity and Leaving Group Character

The substitution of hydrogen with fluorine has a profound effect on the reactivity of the isoquinoline ring. nih.gov The high electronegativity of fluorine (4.0 on the Pauling scale) compared to hydrogen (2.1) leads to a strong inductive electron-withdrawing effect, which is a primary driver for the enhanced reactivity towards nucleophiles. dur.ac.uk

Interestingly, in the context of SNAr reactions, fluoride is an excellent leaving group. This is counterintuitive, as fluoride is generally considered a poor leaving group in SN1 and SN2 reactions. masterorganicchemistry.com The rate-determining step in SNAr is typically the initial addition of the nucleophile to the aromatic ring, not the departure of the leaving group. masterorganicchemistry.comlibretexts.org The high electronegativity of fluorine facilitates this initial attack by making the carbon atom more electrophilic. In some studied SNAr reactions, the rate with fluorine as the leaving group was found to be significantly faster than with other halogens like iodine. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions of Fluorinated Isoquinolines

Due to the strong deactivating effect of the multiple fluorine substituents, this compound is generally unreactive towards electrophilic aromatic substitution (SEAr). dur.ac.uk The electron-withdrawing nature of the fluorine atoms significantly reduces the electron density of the aromatic ring, making it a poor nucleophile for attack by electrophiles. sinica.edu.tw While some electrophilic fluorination methods exist for aromatic compounds, they often require harsh conditions or specialized reagents like Selectfluor™. dntb.gov.uarsc.org

Radical Reactions and Fluorine Atom Transfer Processes

Radical reactions offer an alternative pathway for the functionalization of fluorinated aromatic compounds. Methodologies involving radical or radical ion-based fluorination have been developed. conicet.gov.ar Reagents like Selectfluor® can act as a source of a fluorine atom in radical processes. conicet.gov.arbeilstein-journals.org These reactions can proceed through a single electron transfer (SET) mechanism, generating radical intermediates that can then undergo further transformations. beilstein-journals.org

For instance, silver-catalyzed carbofluorination of unactivated alkenes using Selectfluor has been reported as a formal fluorine atom transfer radical addition. rsc.org While specific examples involving this compound are not detailed, the principles of radical generation and fluorine atom transfer could potentially be applied to this system. beilstein-journals.orgrsc.org

Chemo- and Regioselectivity in Complex Transformations Involving this compound

The presence of multiple reactive sites in this compound—the three C-F bonds susceptible to SNAr and the nitrogen atom—presents challenges and opportunities in terms of chemo- and regioselectivity. Achieving selective substitution at a specific fluorine-bearing carbon requires careful control of reaction conditions and the choice of nucleophile.

In complex transformations, the interplay between different reaction pathways must be considered. For example, in reactions involving both nucleophilic and electrophilic species, the inherent reactivity of the fluorinated isoquinoline core will dictate the initial steps. The high propensity for SNAr suggests that nucleophilic attack will likely be the dominant initial reaction pathway.

Applications of 6,7,8 Trifluoroisoquinoline in Advanced Materials Science

Role in the Development of Advanced Organic and Hybrid Materials

Organic-inorganic hybrid materials combine the distinct properties of both organic and inorganic components, often resulting in materials with enhanced capabilities that surpass the sum of their parts. nih.govmdpi.com The development of these materials often relies on controlling the interface and dispersion of the two phases, which can be achieved through the formation of covalent or hydrogen bonds. researchgate.net

6,7,8-Trifluoroisoquinoline (B6206144) serves as an exemplary organic building block for such hybrids. Its rigid, planar structure is conducive to forming ordered assemblies. Furthermore, the presence of highly electronegative fluorine atoms facilitates a range of non-covalent interactions, including C-F···H, F···F, and C-F···π interactions. researchgate.net These interactions can guide the self-assembly of molecules, influencing the supramolecular architecture and crystal packing of the final material. researchgate.net By incorporating this trifluorinated moiety, researchers can skillfully control the dispersion and create three-dimensional network structures, leading to advanced functional materials. nih.gov For instance, its integration into sol-gel-derived silica (B1680970) or titania networks could yield hybrids with modified thermal stability, hydrophobicity, and unique optical properties. nih.govresearchgate.net

The table below summarizes the potential roles of this compound in creating these sophisticated materials.

| Feature of this compound | Conferred Property in Hybrid Material | Potential Application |

| Rigid Aromatic Core | Structural stability and predictable packing | High-strength composites, ordered thin films |

| Trifluoro-substitution | Enhanced thermal stability, chemical resistance | Materials for harsh environments |

| Non-covalent Interaction Potential | Control over supramolecular assembly | Self-healing materials, sensors |

| Hydrophobicity | Modified surface energy and water repellency | Anti-fouling coatings, moisture barriers |

Incorporation into Functional Materials for Electronic and Optoelectronic Applications

Functional materials are at the heart of modern electronic and optoelectronic technologies. mdpi.comroutledge.com Fluorinated organic molecules are particularly significant in the development of devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The incorporation of fluorine atoms into organic semiconductors profoundly alters their electronic properties.

The strong electron-withdrawing nature of the three fluorine atoms in this compound lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification is particularly advantageous for:

Electron-Transporting Materials (ETMs): A lowered LUMO level facilitates easier electron injection from the cathode and improves electron mobility, leading to more efficient and stable OLEDs.

Emissive Layer (EML) Hosts: The wide bandgap and high triplet energy often associated with fluorinated hosts can effectively confine excitons within the emissive layer, improving the efficiency of phosphorescent OLEDs. mdpi.com

Photodetectors and Sensors: The unique optoelectronic properties can be harnessed for creating sensitive photodetectors or chemical sensors where interactions with analytes modulate the electronic or photophysical response. mdpi.com

The influence of fluorination on the photophysical properties of molecular systems is well-documented, where changes in supramolecular packing can directly affect solid-state emission characteristics. researchgate.net

| Property | Unsubstituted Isoquinoline | This compound | Rationale for Change |

|---|---|---|---|

| LUMO Energy Level | Higher | Lower | Strong inductive (-I) effect of three fluorine atoms stabilizes the orbital. |

| Electron Injection Barrier | Higher | Lower | Reduced energy gap between the material's LUMO and the work function of common cathodes (e.g., Al, Ag). |

| Photostability | Moderate | Enhanced | Increased C-F bond strength compared to C-H bonds enhances resistance to degradation. |

| Vapor Phase Deposition | Good | Excellent | Fluorination can increase volatility and lead to more ordered thin film growth. |

Contributions to Polymer and Composite Material Engineering

In polymer science, the introduction of fluorine-containing monomers or fillers is a well-established strategy to create high-performance materials. semanticscholar.orgresearchgate.net Polymer composites are engineered by combining a matrix with fillers to achieve properties unattainable by the individual components alone. nih.govmdpi.com

This compound can be utilized in polymer and composite engineering in several ways:

Monomer for High-Performance Polymers: It can be chemically modified with polymerizable groups to be incorporated as a monomer into polymers such as polyimides, polyamides, or polyesters. The resulting polymers would be expected to exhibit enhanced thermal stability, chemical inertness, low dielectric constants, and high resistance to oxidation, making them suitable for aerospace, electronics, and demanding industrial applications.

Functional Additive: Dispersed as an additive within a polymer matrix, it can modify the bulk and surface properties. For example, its inclusion in materials like PEEK or PTFE could improve wear resistance or alter the coefficient of friction for tribological applications. researchgate.net The fluorinated surface can also impart hydrophobicity and reduce water absorption, thereby improving the dimensional stability of the composite material. researchgate.net

Reinforcing Phase in Nanocomposites: As part of a nanocomposite, the molecule's ability to form ordered structures could reinforce the polymer matrix, improving mechanical properties such as tensile strength and stiffness. nih.gov

| Application Method | Target Polymer Matrix | Expected Improvement | Underlying Mechanism |

|---|---|---|---|

| As a Monomer | Polyimides, Polyesters | Increased glass transition temperature (Tg), enhanced thermal stability. | Rigid isoquinoline core and strong C-F bonds. |

| As a Monomer | Epoxy Resins | Lower dielectric constant, reduced moisture uptake. | Low polarizability of the C-F bond and inherent hydrophobicity. |

| As an Additive | Polycarbonate, PMMA | Improved surface hydrophobicity, UV resistance. | Migration of fluorinated moiety to the surface; high C-F bond energy. |

| As an Additive | PTFE, PEEK | Modified tribological properties (friction and wear). | Formation of a stable transfer film on sliding surfaces. nih.gov |

Design of Ligands for Coordination Chemistry in Material Systems

Coordination complexes, consisting of a central metal ion bonded to one or more ligands, are fundamental to many areas of materials science, including catalysis, magnetism, and sensing. wikipedia.orglibretexts.org The properties of the complex are dictated by the metal ion and the structure of the surrounding ligands. nih.gov

The isoquinoline nitrogen atom possesses a lone pair of electrons, making it an excellent coordination site for metal ions. bohrium.com A single bond from a ligand to a metal is known as coordination, but when a single ligand binds to a metal center through multiple donor atoms, it is called chelation. wikipedia.org Chelation results in the formation of a "chelate complex," which is generally more stable than a complex with analogous monodentate ligands.

The this compound scaffold itself is a monodentate ligand. However, it is an ideal platform for designing polydentate chelating ligands. By introducing a second donor group (e.g., a pyridyl, amino, or phosphino (B1201336) group) at the C1 position of the isoquinoline ring, a bidentate ligand is created. This ligand can coordinate to a metal ion using both the isoquinoline nitrogen and the second donor atom, forming a highly stable 5-membered chelate ring—a thermodynamically favorable arrangement. nih.gov Studies on similar isoquinoline alkaloids have shown they can chelate metal ions like iron, although this ability is highly dependent on the presence and position of other functional groups. bohrium.com The design of such chelating scaffolds based on this compound could lead to robust catalysts or functional magnetic materials.

The introduction of fluorine atoms onto a ligand has a profound impact on the resulting metal complex's properties. nih.gov This is due to both electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, and its presence as a substituent on the aromatic ring system of the isoquinoline ligand exerts a strong electron-withdrawing inductive effect. nih.govrsc.org This has several consequences:

Decreased Basicity: The electron density is pulled away from the nitrogen donor atom, making it less basic. This can affect the thermodynamic stability of the metal-ligand bond. mdpi.com

Modified Redox Potentials: The electron-withdrawing nature of fluorine stabilizes the metal center, which can alter the redox potentials of the complex, a crucial parameter in catalysts and electro-active materials.

Structural and Supramolecular Effects: Fluorine atoms can participate in various weak interactions that dictate the three-dimensional structure of the complex in the solid state. researchgate.net

Intramolecular Interactions: C-H···F or F···F interactions can influence the conformation of the ligand around the metal center.

Intermolecular Interactions: These interactions play a key role in crystal engineering, guiding the assembly of individual complexes into larger, ordered supramolecular structures. This can impact the material's bulk properties, such as its magnetic behavior or photophysical response. researchgate.net

Research on fluorinated phenanthroline ligands has shown that the introduction of fluorine atoms significantly impacts coordination number and complex stability, leading to higher efficiency in applications like ion separation. mdpi.com Similarly, studies with other fluorinated ligands have demonstrated that fluorine substituents can direct the coordination site of different types of metal ions. rsc.org

| Property | Effect of Trifluoro-Substitution | Consequence for the Material System |

|---|---|---|

| Ligand Basicity (pKa) | Decreases | Alters metal-ligand bond strength and complex stability constants. mdpi.com |

| Redox Potential of Complex | Shifts to more positive potentials | Affects catalytic activity and electron transfer properties. |

| Supramolecular Packing | Guided by C-F···π and F···F interactions | Controls solid-state properties like luminescence and magnetism. researchgate.net |

| Chemical Stability | Increases | Enhances operational lifetime of devices and catalysts. nih.gov |

Theoretical and Computational Chemistry of 6,7,8 Trifluoroisoquinoline

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical investigations are essential for elucidating the electronic structure and nature of chemical bonding within 6,7,8-Trifluoroisoquinoline (B6206144). These computational approaches model the molecule at the subatomic level, providing a foundational understanding of its stability, reactivity, and physical properties.

DFT studies typically begin with a geometry optimization to find the lowest energy conformation of the molecule. scispace.com Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly used for such calculations on heterocyclic aromatic compounds, as they provide a good balance between accuracy and computational cost. researchgate.netresearchgate.net

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. These calculations also provide insights into the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding how the molecule interacts with other chemical species.

Table 1: Illustrative Ground State Properties of an Aromatic Heterocycle Calculated via DFT

This table represents typical data obtained from DFT calculations for a molecule like this compound. The values are for illustrative purposes.

| Property | Calculated Value | Unit |

| Total Energy | -850.1234 | Hartrees |

| HOMO Energy | -7.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 6.31 | eV |

| Dipole Moment | 2.5 | Debye |

Beyond DFT, ab initio and semi-empirical methods are also utilized to analyze the electronic configuration of molecules. escholarship.org Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. nih.govnih.gov These methods provide a detailed description of the molecular orbitals and the distribution of electrons within them. wikipedia.org For this compound, ab initio calculations can accurately model the influence of the three electron-withdrawing fluorine atoms on the electronic structure of the isoquinoline (B145761) core.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally less expensive and suitable for larger molecular systems. While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into the electronic configuration and molecular geometry. The choice between these methods depends on the desired level of accuracy and the available computational resources.

Spectroscopic Property Prediction and Characterization by Computational Methods

Computational methods are indispensable tools for the prediction and interpretation of various types of molecular spectra. cardiff.ac.uk By simulating spectra computationally, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the molecule's structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts have become a standard procedure to aid in the assignment of complex spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for predicting NMR parameters. liverpool.ac.uk

For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is particularly valuable. researchgate.net DFT calculations have been shown to provide a strong correlation between calculated and experimental ¹⁹F chemical shifts for perfluoroquinoline and perfluoroisoquinoline systems. researchgate.net Such calculations can help to unambiguously assign the signals of the non-equivalent fluorine atoms. Similarly, ¹³C and ¹H chemical shifts can be calculated to assist in the complete structural characterization of the molecule. nih.gov The accuracy of these predictions is often improved by considering solvent effects through models like the Polarizable Continuum Model (PCM). liverpool.ac.uk

Table 2: Example of Calculated vs. Experimental ¹⁹F NMR Chemical Shifts

This table illustrates how computational data is compared with experimental results to validate structural assignments for a fluorinated aromatic compound.

| Fluorine Atom Position | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| F-6 | -140.5 | -141.2 | +0.7 |

| F-7 | -155.2 | -156.0 | +0.8 |

| F-8 | -138.9 | -139.5 | +0.6 |

Computational methods are also used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. arxiv.org DFT calculations are highly effective for this purpose, providing a set of vibrational modes and their corresponding frequencies and intensities. researchgate.netoatext.com

These theoretical predictions are crucial for assigning the various vibrational modes of this compound, such as the C-F stretching and bending modes, the aromatic C-C stretching, and the C-H bending vibrations. Due to the approximations inherent in the calculations (e.g., the harmonic approximation) and the fact that calculations often model a molecule in the gas phase, the computed frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP) to achieve better agreement with experimental data recorded in the solid or liquid phase. nih.gov Comparing the calculated spectrum with the experimental one allows for a detailed and reliable assignment of the molecule's vibrational fingerprint. researchgate.netnih.gov

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments

This table provides examples of vibrational modes and their predicted frequencies for a molecule structurally similar to this compound.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3105 | 2984 | Aromatic C-H Stretch |

| 1620 | 1557 | Aromatic C=C Stretch |

| 1585 | 1523 | Aromatic C=N Stretch |

| 1250 | 1201 | C-F Stretch |

| 850 | 817 | C-H Out-of-plane Bend |

| 550 | 529 | Ring Deformation |

Intermolecular Interactions and Supramolecular Assembly

The way this compound molecules interact with each other governs their macroscopic properties, such as melting point, boiling point, and crystal structure. These intermolecular forces are electrostatic in nature and include van der Waals forces and hydrogen bonds. libretexts.org

For this compound, the primary intermolecular forces are expected to be:

Dipole-dipole interactions : The presence of the electronegative nitrogen and fluorine atoms creates a permanent molecular dipole, leading to electrostatic attractions between molecules. wikipedia.org

London dispersion forces : These temporary, induced-dipole interactions exist between all molecules and increase with molecular size and surface area. youtube.com

π-π stacking : The aromatic rings of the isoquinoline system can interact through stacking, which is a significant stabilizing force in many aromatic compounds.

Furthermore, the fluorine substituents may participate in weaker interactions like halogen bonding. Computational modeling can be used to study the strength and geometry of these interactions, helping to predict how the molecules will arrange themselves in a crystal lattice to form a supramolecular assembly. mdpi.com Understanding these interactions is key to crystal engineering and the design of materials with specific physical properties.

Analysis of C-F···π, F···H, and F···F Interactions in Crystal Packing

C-F···π Interactions: The electron-withdrawing nature of the fluorine atoms creates an electron-deficient (π-acidic) aromatic system in this compound. This facilitates interactions with electron-rich π-systems of neighboring molecules. These interactions are primarily electrostatic in nature and play a significant role in the stacking of aromatic rings in the crystal lattice. nih.gov In related fluorinated aromatic compounds, these interactions have been shown to be stabilizing. nih.gov

F···F Interactions: Interactions between fluorine atoms in the solid state are a subject of ongoing study. They can be categorized based on the geometry of the C-F···F-C arrangement. Type I interactions involve two fluorine atoms positioned such that the C-F bonds are oriented in opposite directions, while in Type II interactions, the C-F bonds are roughly perpendicular to each other. up.ac.za These interactions are generally considered to be weak and arise from a combination of electrostatic and dispersion forces. up.ac.zarsc.org The trifluorinated nature of this compound would likely lead to a complex network of these F···F contacts.

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) | Geometric Features |

|---|---|---|---|

| C-F···π | 3.0 - 3.5 | -1.0 to -2.5 | Fluorine atom positioned over the face of an aromatic ring |

| F···H | 2.2 - 2.6 | -0.5 to -1.5 | Often linear or near-linear C-H···F angle |

| F···F (Type I) | ~2.7 | ~ -0.5 | C-F···F angle close to 180° |

| F···F (Type II) | ~2.8 | ~ -0.3 | One C-F···F angle close to 180°, the other close to 90° |

Quantum-Topological Analysis of Electron Density (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. nih.gov This method can be applied to this compound to provide a quantitative description of the C-F···π, F···H, and F···F interactions.

QTAIM analysis identifies critical points in the electron density. A bond critical point (BCP) between two atoms is indicative of an interaction. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the interaction. For weak, closed-shell interactions like those involving fluorine, one typically finds low ρ and positive ∇²ρ values. up.ac.zarsc.org

For the predicted interactions in this compound:

C-F···π interactions would be characterized by a BCP between a fluorine atom and a carbon atom of an adjacent aromatic ring.

F···H interactions would show a BCP between the fluorine and hydrogen atoms.

F···F interactions would be identified by a BCP between two fluorine atoms. up.ac.za

The analysis of these BCPs allows for a rigorous, quantitative assessment of the presence and relative strengths of these weak interactions that dictate the crystal packing. rsc.org

| QTAIM Parameter | Interpretation for Weak Interactions | Typical Values for F-interactions |

|---|---|---|

| Electron Density at BCP (ρ) | Measures the amount of electron density shared between interacting atoms. Higher ρ indicates a stronger interaction. | 0.002 - 0.02 atomic units |

| Laplacian of Electron Density at BCP (∇²ρ) | Indicates whether electron density is locally concentrated (∇²ρ < 0, covalent) or depleted (∇²ρ > 0, closed-shell). | Positive, indicating closed-shell (non-covalent) character |

| Total Electron Energy Density at BCP (H(r)) | The sign of H(r) can help distinguish between different types of non-covalent interactions. Slightly negative H(r) suggests some degree of covalent character. | Typically small and positive or slightly negative |

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in the condensed phase, such as in solution or in the molten state. While specific MD studies on this compound are not prevalent, the methodology has been applied to other fluorinated aromatic compounds. nih.gov

To perform an MD simulation, a force field is required, which is a set of parameters that describes the potential energy of the system. For fluorinated compounds, specialized force fields that accurately model the electrostatic and van der Waals interactions of the fluorine atoms are necessary. nih.gov

MD simulations of this compound could be used to investigate:

Solvation Structure: How solvent molecules arrange around the trifluoroisoquinoline solute. This is particularly interesting for understanding its solubility in different media.

Aggregation Behavior: Whether this compound molecules tend to self-associate in solution and the nature of the aggregates formed. This is driven by the intermolecular interactions discussed previously.

Transport Properties: Properties such as diffusion coefficients and viscosity can be calculated from MD simulations, providing a link between molecular structure and macroscopic behavior.

Computational Design and Predictive Modeling for Fluorinated Isoquinolines

The unique properties imparted by fluorine substitution make fluorinated isoquinolines attractive scaffolds in medicinal chemistry and materials science. Computational design and predictive modeling offer powerful tools to explore the vast chemical space of their derivatives and to identify candidates with desired properties.

Application of Machine Learning and Artificial Intelligence in Chemical Space Exploration for Trifluoroisoquinoline Derivatives

The chemical space of possible derivatives of this compound is immense. Synthesizing and testing all possible compounds is infeasible. Machine learning (ML) and artificial intelligence (AI) provide a means to navigate this space efficiently. nih.govmit.edunih.govnih.gov

ML models can be trained on existing data to learn the relationship between chemical structure and properties. These trained models can then be used to predict the properties of new, unsynthesized molecules. rsc.orgmdpi.comaps.org For this compound derivatives, this could involve:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Building models to predict biological activity (e.g., enzyme inhibition) or physical properties (e.g., solubility, melting point). mdpi.com

Generative Models: Using AI to design new molecules with desired properties. These models can learn the underlying patterns in a dataset of known molecules and then generate novel structures that are likely to be active or have specific characteristics.

Virtual Screening: Employing ML models to rapidly screen large virtual libraries of trifluoroisoquinoline derivatives to identify promising candidates for further investigation. drugtargetreview.com

| Machine Learning Model | Application in Chemical Space Exploration | Example for Trifluoroisoquinoline Derivatives |

|---|---|---|

| Random Forest | Classification and regression tasks for property prediction. | Predicting whether a derivative is likely to be a potent kinase inhibitor. |

| Support Vector Machines (SVM) | Classification of active vs. inactive compounds. | Classifying derivatives based on their predicted toxicity. |

| Graph Neural Networks (GNNs) | Learning directly from the molecular graph structure to predict properties. | Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. researchgate.net |

| Generative Adversarial Networks (GANs) | Generating novel molecular structures with desired properties. | Designing new this compound derivatives with optimized solubility and biological activity. |

Broader Context Within Heterocyclic Chemistry Research

Comparative Analysis of Fluorination Effects Across Different Azaheterocyclic Systems (e.g., Quinolines, Pyridines)

The effects of fluorination on the chemical and physical properties of azaheterocyclic systems are highly dependent on the position and number of fluorine atoms. In pyridines and quinolines, fluorination generally leads to a decrease in basicity and an increased susceptibility to nucleophilic attack. ijpsjournal.comresearchgate.net For instance, selective fluorination of quinoline (B57606) derivatives can be achieved to yield corresponding 2-fluoro-derivatives. rsc.org The placement of fluorine at different positions on the heterocyclic ring can have distinct electronic and steric consequences, which in turn influences biological activity. For example, in fluoroquinolone antibiotics, a fluorine atom at the 6-position is often crucial for antibacterial efficacy. ijpsjournal.com

Methodological Transferability in Fluorination Chemistry to Isoquinoline (B145761) Frameworks

Many of the synthetic methods developed for the fluorination of quinolines and pyridines are transferable to the isoquinoline framework. researchgate.net Techniques such as nucleophilic and electrophilic fluorination reactions, as well as transition metal-catalyzed cross-coupling reactions, can be adapted for the synthesis of a wide range of fluorinated isoquinolines. researchgate.net The intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes represents a valuable method for the synthesis of ring-fluorinated isoquinolines and quinolines. nih.gov

The Significance of Isoquinoline and its Fluorinated Derivatives in Fundamental Heterocyclic Transformations

Isoquinoline and its derivatives are important substrates and building blocks in a variety of fundamental heterocyclic transformations. nih.gov The introduction of fluorine atoms can modulate the reactivity of the isoquinoline ring system, enabling new synthetic transformations and providing access to novel chemical space. Fluorinated isoquinolines are valuable intermediates in the synthesis of complex heterocyclic systems and have been utilized in the development of new catalysts and ligands. researchgate.net

Q & A

What are the optimized synthetic routes for 6,7,8-trifluoroisoquinoline derivatives, and how do reaction conditions influence yields?

Level: Basic (Methodology-focused)

Answer:

The synthesis of fluorinated isoquinoline derivatives often involves multistep reactions, including reductions, cyclizations, and fluorination. For example:

- LiAlH4-mediated reduction of nitrovinyl intermediates (e.g., (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine) in THF at room temperature yields ethylamine intermediates (~61% yield) .

- Catalytic hydrogenation with Pd/C under H2 atmosphere removes benzyl protecting groups (53% yield after purification) .

- Trifluoroacetate formation via condensation with 3,4,5-trimethoxybenzaldehyde under argon reflux conditions produces hexahydroisoquinoline derivatives .

Key Variables:

| Reaction Step | Catalyst/Solvent | Temperature/Time | Yield |

|---|---|---|---|

| Reduction | LiAlH4/THF | 20 hr, RT | 61% |

| Hydrogenation | Pd/C, HCl/MeOH | 48 hr, H2 atm | 53% |

| Cyclization | Ethanol, Ar reflux | 16 hr | Not reported |

Recommendation: Optimize solvent polarity and catalyst loading to improve yields.

How can NMR and X-ray crystallography resolve structural ambiguities in fluorinated isoquinolines?

Level: Basic (Analytical Focus)

Answer:

- <sup>19</sup>F NMR is critical for confirming fluorination patterns. Fluorine substituents exhibit distinct chemical shifts (e.g., δ −60 to −80 ppm for CF3 groups) .

- X-ray crystallography resolves regiochemistry and steric effects. For example, 6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 71082-45-6) shows planar aromaticity with fluorine atoms occupying equatorial positions .

- Contradictions: Discrepancies between computational (DFT) predictions and experimental data may arise due to crystal packing effects. Cross-validate with IR and mass spectrometry .

What in vitro assays are suitable for evaluating the antitumor activity of this compound derivatives?

Level: Intermediate (Biological Application)

Answer:

- Topoisomerase I inhibition assays (e.g., plasmid relaxation assays) quantify DNA-intercalating activity. Derivatives like 9-aza-indenoisoquinoline trifluoroacetate show IC50 values < 1 µM in cancer cell lines .

- Cytotoxicity screening using MTT or SRB assays in panels (e.g., NCI-60) identifies selective toxicity profiles. Compare results with non-fluorinated analogs to assess fluorine’s role .

- Mechanistic studies: Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

How should researchers address contradictory data in fluorinated isoquinoline SAR studies?

Level: Advanced (Data Analysis)

Answer:

Contradictions may arise from:

- Solubility artifacts: Fluorinated compounds often exhibit poor aqueous solubility, skewing IC50 values. Use DMSO controls and confirm solubility via dynamic light scattering .

- Metabolic instability: Rapid degradation in cell culture media (e.g., via CYP450 enzymes) can mask true potency. Perform stability assays in PBS and liver microsomes .

- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare ≥3 independent replicates. Report p-values and effect sizes .

What mechanistic insights support the role of this compound in targeting DNA repair pathways?

Level: Advanced (Mechanistic Focus)

Answer:

- Topoisomerase I trapping: Fluorine’s electronegativity enhances DNA intercalation, stabilizing the Topo I-DNA cleavage complex. This induces double-strand breaks and G2/M arrest .

- PARP inhibition synergy: Combine with PARP inhibitors (e.g., olaparib) to exploit synthetic lethality in BRCA-deficient models .

- Evidence gaps: Limited in vivo data on blood-brain barrier penetration. Use pharmacokinetic models (e.g., PBPK) to predict bioavailability .

How does fluorination at the 6,7,8 positions alter the physicochemical properties of isoquinoline?

Level: Intermediate (Structure-Activity Relationship)

Answer:

| Property | Non-fluorinated Isoquinoline | This compound |

|---|---|---|

| LogP | 2.1 | 3.5 (increased lipophilicity) |

| pKa | 4.9 | 3.8 (enhanced acidity) |

| Metabolic Stability | High | Moderate (CYP2D6 substrate) |

Fluorination improves membrane permeability but may reduce metabolic stability. Use Hammett constants (σm = 0.34 for CF3) to predict electronic effects .

What strategies mitigate low yields in Ullmann coupling reactions for 8-substituted derivatives?

Level: Advanced (Reaction Optimization)

Answer:

- Ligand screening: Use bidentate ligands (e.g., 1,10-phenanthroline) to enhance Cu-catalyzed coupling efficiency .

- Microwave-assisted synthesis: Reduce reaction time from 24 hr to 2 hr while maintaining >70% yield .

- Purification challenges: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers .

How can researchers assess the hydrolytic stability of trifluoroacetate prodrugs?

Level: Intermediate (Stability Studies)

Answer:

- pH-dependent degradation: Incubate prodrugs in buffers (pH 1–9) and quantify parent compound via LC-MS. Trifluoroacetates typically hydrolyze rapidly at pH > 7 .

- Plasma stability: Incubate with human plasma (37°C, 1 hr) and measure remaining prodrug. >90% degradation suggests poor in vivo performance .

What fluorination methods avoid regioisomeric byproducts in isoquinoline synthesis?

Level: Advanced (Synthetic Chemistry)

Answer:

- Electrophilic fluorination: Use Selectfluor® to direct fluorine to electron-rich positions (e.g., C-6) .

- Late-stage fluorination: Apply Balz-Schiemann reaction (diazotization followed by HF) for high regioselectivity .

- Avoid: Radical fluorination, which often produces mixtures .

How do computational methods (e.g., DFT, molecular docking) guide the design of fluorinated isoquinolines?

Level: Advanced (Computational Chemistry)

Answer:

- DFT calculations: Predict fluorine’s impact on HOMO/LUMO levels and redox potentials. B3LYP/6-31G* is standard for geometry optimization .

- Docking studies: Use AutoDock Vina to model interactions with Topo I (PDB: 1SC7). Fluorine’s van der Waals radius (1.47 Å) enhances hydrophobic contacts .

- Limitations: Overestimation of binding affinity due to rigid receptor models. Validate with MM-PBSA free energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.